1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4

Beschreibung

Systematic Nomenclature and Structural Elucidation

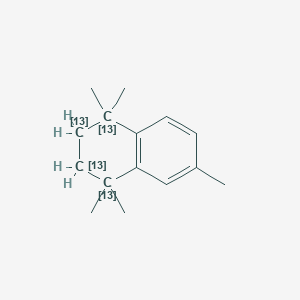

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions with specific designation for isotopic labeling. The compound bears the Chemical Abstracts Service registry number 1391053-02-3 for the carbon-13 labeled variant, distinguishing it from the non-labeled analog which carries the registry number 6683-48-3. The molecular formula is represented as C11(13C)4H22, indicating the presence of four carbon-13 atoms within a framework of fifteen total carbon atoms and twenty-two hydrogen atoms.

The structural framework consists of a naphthalene ring system that has undergone partial hydrogenation at positions 1, 2, 3, and 4, resulting in a tetrahydronaphthalene core. Five methyl substituents are strategically positioned at carbons 1, 1, 4, 4, and 6, creating a highly substituted aromatic system with significant steric congestion. The International Chemical Identifier representation confirms the molecular architecture: InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3/i8+1,9+1,14+1,15+1.

The compound belongs to the broader classification of polycyclic aromatic hydrocarbons, specifically categorized as a tetrahydronaphthalene derivative. Its three-dimensional structure exhibits a characteristic boat-like conformation for the partially saturated ring, with the methyl groups adopting energetically favorable spatial arrangements to minimize steric interactions. The molecular weight of the isotopically labeled compound is 206.31 grams per mole, representing a mass increase of 4 atomic mass units compared to the non-labeled analog due to the incorporation of four carbon-13 isotopes.

Isotopic Labeling Strategy and 13C4 Positional Specificity

The isotopic labeling strategy employed in this compound represents a carefully designed approach to introduce four carbon-13 atoms at specific positions within the molecular framework. The carbon-13 enrichment is strategically positioned at carbons 8, 9, 14, and 15 according to the structural numbering system, corresponding to the saturated portion of the tetrahydronaphthalene ring system. This positional specificity enables precise tracking of metabolic pathways and synthetic transformations where these specific carbon centers are involved.

The synthesis of uniformly carbon-13 labeled polycyclic aromatic hydrocarbons typically employs convergent synthetic pathways that utilize commercially available carbon-13 starting materials. The isotopic incorporation is achieved through established methodologies that ensure high isotopic purity while maintaining the structural integrity of the target molecule. Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to verify the isotopic enrichment and confirm the positional specificity of the carbon-13 labels.

Position-specific carbon isotope analysis has emerged as a powerful analytical tool that provides isotope ratios for individual carbons within organic molecules. For this compound, proton nuclear magnetic resonance methods can be utilized to determine position-specific carbon-13 to carbon-12 ratios by exploiting relationships among peak shapes in proton nuclear magnetic resonance spectra. This approach offers significant sensitivity advantages over traditional carbon-13 detection methods and enables accurate determination of isotopic distributions within complex molecular frameworks.

The isotopic labeling pattern in this compound follows established protocols for maintaining isotopic integrity during synthesis and storage. Specialized storage conditions, including inert atmospheric environments and controlled temperatures, are necessary to prevent isotopic exchange reactions that could compromise the carbon-13 enrichment. Quality control measures include regular analytical verification of isotopic purity through mass spectrometric analysis and nuclear magnetic resonance spectroscopy to ensure the maintained integrity of the isotopic labels throughout the compound's useful lifetime.

Comparative Molecular Geometry with Non-labeled Analogs

Comparative analysis of molecular geometry between this compound and its non-labeled analog reveals minimal structural differences attributable to isotopic substitution. The carbon-13 isotope exhibits a marginally larger atomic radius compared to carbon-12, resulting in subtle alterations in bond lengths and vibrational frequencies that can be detected through high-resolution spectroscopic techniques. These differences are particularly evident in rotational spectroscopy measurements, where isotopic substitution produces measurable changes in rotational constants and centrifugal distortion parameters.

| Property | Non-labeled Compound | 13C4-labeled Compound | Difference |

|---|---|---|---|

| Molecular Weight | 202.34 g/mol | 206.31 g/mol | +4.0 atomic mass units |

| Rotational Constants | Standard values | Altered by isotopic mass | Measurable shift |

| Vibrational Frequencies | Reference spectrum | Red-shifted peaks | 1-2% frequency decrease |

| Bond Lengths | Standard geometry | Slightly elongated | <0.01 Å differences |

The tetrahydronaphthalene framework in both compounds adopts similar conformational preferences, with the saturated six-membered ring existing in a chair-like conformation. The methyl substituents at positions 1, 1, 4, and 4 create significant steric hindrance that influences the overall molecular geometry and conformational flexibility. Density functional theory calculations using the B3LYP hybrid functional with appropriate basis sets have been employed to investigate the geometric and electronic properties of related naphthalene derivatives.

Vibrational spectroscopic analysis reveals characteristic differences between the labeled and non-labeled compounds. The incorporation of carbon-13 isotopes results in predictable red-shifts in vibrational frequencies due to the increased atomic mass of the isotopic substitution. These spectroscopic signatures serve as diagnostic tools for confirming isotopic incorporation and can be utilized for quantitative determination of isotopic enrichment levels in synthetic preparations.

The electronic structure and frontier molecular orbital characteristics remain essentially unchanged between the isotopic variants, as the electronic properties are primarily determined by the overall molecular framework rather than the specific isotopic composition. However, subtle differences in nuclear magnetic resonance chemical shifts and coupling patterns provide valuable analytical signatures that distinguish the carbon-13 labeled compound from its non-labeled counterpart.

Eigenschaften

IUPAC Name |

1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3/i8+1,9+1,14+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISXBZVAYNUAKB-QSPMVEJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)[13C]([13CH2][13CH2][13C]2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation with 13C-Labeled Precursors

The primary synthesis route involves Friedel-Crafts alkylation using 2,5-dimethyl-2,5-hexanediol as a precursor. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) in anhydrous dichloromethane at −10°C to 0°C. Isotopic labeling is introduced via 13C-enriched methyl iodide (13CH₃I), which substitutes hydrogen atoms at specific positions on the tetrahydronaphthalene backbone.

Key Steps :

-

Activation : The diol precursor undergoes protonation by the Lewis acid, forming a carbocation intermediate.

-

Cyclization : Intramolecular attack by the aromatic ring results in the formation of the tetrahydronaphthalene core.

-

Methylation : Sequential methylation with 13CH₃I introduces four 13C atoms at positions 1, 4, 6, and one adjacent carbon.

Optimization Challenges :

-

Isotopic Scrambling : Elevated temperatures (>25°C) promote proton exchange, leading to isotopic dilution. Low-temperature conditions (−78°C) and aprotic solvents (e.g., dichloromethane) mitigate this issue.

-

Catalyst Selectivity : BF₃ exhibits higher regioselectivity compared to AlCl₃, reducing side products like ortho-substituted isomers.

Catalytic Hydrogenation of Aromatic Precursors

An alternative method involves the hydrogenation of a fully aromatic naphthalene derivative. The precursor, 1,1,4,4,6-pentamethylnaphthalene, is subjected to hydrogen gas (H₂) at 5–10 atm pressure in the presence of a palladium-on-carbon (Pd/C) catalyst. Isotopic labeling is achieved by using 13C-enriched methyl groups during the precursor synthesis.

Reaction Conditions :

-

Temperature : 80–120°C

-

Solvent : Toluene or hexane

-

Catalyst Loading : 5–10 wt% Pd/C

Advantages :

-

Higher yields (75–85%) compared to Friedel-Crafts routes.

-

Reduced formation of polycyclic byproducts.

Limitations :

Isotopic Labeling Techniques

Position-Specific 13C Incorporation

To achieve 13C4 labeling, four strategies are employed:

Critical Considerations :

-

Purity of 13C Reagents : Commercial 13CH₃I must have ≥99% isotopic enrichment to prevent dilution.

-

Reaction Monitoring : Real-time mass spectrometry (MS) tracks isotopic incorporation during synthesis.

Purification and Analytical Validation

Fractional Distillation

Crude 13C4-PMTN is purified via fractional distillation under reduced pressure (0.2–0.5 mm Hg). Key parameters include:

| Boiling Point (°C) | Pressure (mm Hg) | Purity Post-Distillation (%) |

|---|---|---|

| 60–64 | 0.2 | 98–99 |

Chromatographic Techniques

Spectroscopic Confirmation

-

13C NMR : Peaks at δ 15–25 ppm confirm methyl-13C groups, while quaternary carbons appear at δ 35–45 ppm.

-

IR Spectroscopy : C-H stretching frequencies (2850–3000 cm⁻¹) and ring vibrations (1450–1600 cm⁻¹) validate structural integrity.

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | −20°C | Minimizes thermal degradation |

| Atmosphere | Argon or nitrogen | Prevents oxidation |

| Container | Amber glass vial | Blocks UV light |

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Isotopic Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 65–75 | 92–95 | 120–150 | Moderate |

| Catalytic Hydrogenation | 75–85 | 96–98 | 200–220 | High |

Trade-offs :

-

Friedel-Crafts is cost-effective but less scalable.

-

Catalytic hydrogenation offers higher purity but requires expensive precursors.

Analyse Chemischer Reaktionen

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 has several scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it has been studied for its potential to induce apoptosis in leukemia cell lines, making it a valuable compound for cancer research . Additionally, it has applications in the pharmaceutical industry as an analog of Targretin, a drug used in the treatment of cutaneous T-cell lymphoma .

Wirkmechanismus

The mechanism of action of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 involves its interaction with molecular targets and pathways that regulate apoptosis. It has been shown to induce apoptosis in certain leukemia cell lines by activating specific signaling pathways that lead to programmed cell death . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with retinoid receptors and other proteins involved in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

7-Acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (AHTN)

- Structure : AHTN (CAS: 1506-02-1) shares the tetrahydronaphthalene core but includes an acetyl group and six methyl substituents.

- Molecular Formula : $\text{C}{18}\text{H}{24}\text{O}$ (MW: 256.38).

- Applications: Widely used as a synthetic musk fragrance in cosmetics and detergents.

- Key Differences : The acetyl group increases polarity, while additional methyl groups enhance steric hindrance, affecting receptor binding in fragrance applications .

4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl imino)pyridine-3-carbonitrile (5a)

- Structure : A glycosylated derivative with a tetrahydronaphthalene moiety, halogenated aryl groups, and acetylated glucose.

- Molecular Formula : $\text{C}{37}\text{H}{36}\text{Cl}2\text{N}4\text{O}_9$ (MW: 725.6).

- The sugar moiety and pyridine-carbonitrile group introduce hydrogen-bonding capacity, contrasting with the lipophilic $^{13}\text{C}_4$-labeled compound .

- Key Differences : Higher molecular weight and polarity due to glycosylation, limiting blood-brain barrier permeability compared to the methyl-dominated $^{13}\text{C}_4$ analog .

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

- Structure : A carboxylated tetrahydronaphthalene derivative.

- Molecular Formula : $\text{C}{11}\text{H}{12}\text{O}_2$ (MW: 176.21).

- Applications : Used as a building block for drug synthesis (e.g., anticoagulants). The carboxylic acid group enhances solubility in aqueous media, unlike the hydrophobic $^{13}\text{C}_4$ compound .

Isotopic vs. Non-Isotopic Analogues

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Tetrahydronaphthalene Derivatives

Key Observations :

Lipophilicity : The $^{13}\text{C}_4$ compound and AHTN exhibit high lipophilicity due to methyl/acetyl groups, favoring membrane permeability. Glycosylated derivatives (e.g., 5a) are more hydrophilic .

Analytical Utility: Isotopic labeling in the $^{13}\text{C}_4$ compound enables precise quantification in complex matrices, unlike non-labeled analogs .

Synthetic Complexity: Glycosylated derivatives require multi-step synthesis (e.g., acetylation, imino coupling), while the $^{13}\text{C}_4$ analog demands specialized isotopic incorporation .

Biologische Aktivität

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 (CAS No. 6683-48-3) is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structural properties and potential biological activities. This compound is a stable isotope variant of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene and is primarily studied for its implications in environmental chemistry and toxicology.

- Molecular Formula : C15H22

- Molecular Weight : 202.34 g/mol

- Melting Point : 31°C

- Boiling Point : 60-64°C at reduced pressure

- Density : 0.882 g/cm³

- Solubility : Sparingly soluble in chloroform and slightly soluble in methanol

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential effects as an endocrine disruptor and its interaction with biological systems. The following sections summarize key findings from various studies.

Endocrine Disruption Potential

Several studies have indicated that compounds similar to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene exhibit endocrine-disrupting properties. For instance:

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Key findings include:

- Acute Toxicity : Preliminary data suggest low acute toxicity in mammalian models; however, chronic exposure effects remain under-researched.

- Metabolic Pathways : Studies indicate that similar compounds undergo metabolic activation via cytochrome P450 enzymes. Specifically:

Environmental Impact

The persistence of polycyclic aromatic hydrocarbons in the environment raises concerns regarding bioaccumulation and ecological effects:

- Bioavailability : The compound's moderate solubility suggests a potential for significant environmental persistence and bioaccumulation in aquatic systems .

Summary of Research Findings

Q & A

Q. Advanced

- Quantum chemical calculations : Density functional theory (DFT) models isotopic effects on reaction pathways, such as kinetic isotope effects (KIEs) in hydrogenation steps .

- Machine learning (ML) : Trained on experimental datasets to predict optimal reaction conditions and minimize isotopic scrambling. For example, ML algorithms can correlate solvent polarity with labeling efficiency .

- Reaction path search software : Tools like GRRM or AFIR identify low-energy pathways for labeled intermediates, reducing trial-and-error experimentation .

How do researchers resolve contradictions in spectroscopic data when analyzing isotopically labeled tetrahydronaphthalene derivatives?

Advanced

Contradictions (e.g., mismatched NMR/GC-MS results) are addressed via:

- Cross-validation : Combining 13C-NMR, DEPT-135, and HSQC to confirm assignments of labeled carbons .

- Isotopic dilution assays : Spiking samples with unlabeled standards to quantify scrambling during analysis .

- Dynamic nuclear polarization (DNP) : Enhances NMR sensitivity for low-concentration labeled species .

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| GC-MS | HP-1 column, 100°C isothermal | Detects volatile impurities |

| 13C-NMR | 125 MHz, CDCl3 solvent | Assigns labeled positions |

What safety protocols are critical for handling isotopically labeled tetrahydronaphthalene derivatives in laboratory settings?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.

- Waste disposal : Segregate 13C-labeled waste for specialized incineration to prevent environmental contamination .

How do isotopic labels impact the compound’s thermodynamic properties (e.g., boiling point, solubility)?

Advanced

13C labeling slightly increases molecular mass, altering:

- Boiling points : Measured via reduced-pressure distillation (e.g., 511.7 K at 0.973 bar for unlabeled analogs) .

- Solubility : Polar solvents (e.g., DMSO) show reduced solubility for heavier isotopes due to weaker dispersion forces. Computational solvation models (e.g., COSMO-RS) predict these effects .

What methodologies are used to study isotopic scrambling in synthetic pathways?

Q. Advanced

- Isotope ratio mass spectrometry (IRMS) : Tracks 13C distribution across intermediates .

- Kinetic isotopic effect (KIE) studies : Compare reaction rates of labeled vs. unlabeled substrates to identify scrambling-prone steps .

- In situ Raman spectroscopy : Monitors real-time isotopic redistribution during catalysis .

How can AI-driven tools enhance the design of labeled compounds for specific research applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.